5-Bromo-2-[3-(tert-butyl)phenoxy]aniline 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline
Brand Name: Vulcanchem
CAS No.: 946700-22-7
VCID: VC8157414
InChI: InChI=1S/C16H18BrNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(17)10-14(15)18/h4-10H,18H2,1-3H3
SMILES: CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N
Molecular Formula: C16H18BrNO
Molecular Weight: 320.22 g/mol

5-Bromo-2-[3-(tert-butyl)phenoxy]aniline

CAS No.: 946700-22-7

Cat. No.: VC8157414

Molecular Formula: C16H18BrNO

Molecular Weight: 320.22 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-[3-(tert-butyl)phenoxy]aniline - 946700-22-7

CAS No. 946700-22-7
Molecular Formula C16H18BrNO
Molecular Weight 320.22 g/mol
IUPAC Name 5-bromo-2-(3-tert-butylphenoxy)aniline
Standard InChI InChI=1S/C16H18BrNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(17)10-14(15)18/h4-10H,18H2,1-3H3
Standard InChI Key SLQGONVGERFMQW-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N
Canonical SMILES CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N

Chemical Identity and Structural Features

Molecular and Structural Characteristics

5-Bromo-2-[3-(tert-butyl)phenoxy]aniline consists of an aniline core substituted with a bromine atom at position 5 and a 3-(tert-butyl)phenoxy group at position 2. Key structural data include:

PropertyValueSource
CAS Number946700-22-7
Molecular FormulaC₁₆H₁₈BrNO
Molecular Weight320.22 g/mol
IUPAC Name5-bromo-2-(3-tert-butylphenoxy)aniline
SMILESCC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N

The tert-butyl group at the meta position on the phenoxy ring introduces steric hindrance, reducing π-conjugation compared to para-substituted analogs.

Spectroscopic Data

  • IR Spectroscopy: Stretching vibrations for N-H (aniline) appear at ~3400 cm⁻¹, while C-Br and C-O-C peaks are observed at 600–800 cm⁻¹ and 1250 cm⁻¹, respectively .

  • NMR: ¹H NMR signals include a singlet for tert-butyl protons (δ 1.3–1.4 ppm) and aromatic protons split due to bromine’s anisotropic effect .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a three-step process :

  • Alkylation: 2-Tert-butylphenol reacts with 5-bromo-2-aminophenol in the presence of a base (e.g., NaOH) and a solvent like methyl ethyl ketone.

  • Acylation: The intermediate undergoes acylation with acyl chloride to form a stable amide.

  • Hydrolysis: Basic hydrolysis yields the final aniline derivative.

Example Procedure :

  • 25.0 g of 2-tert-butylphenol and 45.9 g of 2-bromoisobutyric acid are reacted in methyl ethyl ketone with NaOH at 50°C.

  • Yield: ~90% after purification via column chromatography.

Key Reactions

  • Oxidation: Forms quinone derivatives under strong oxidizing conditions.

  • Electrophilic Substitution: Bromine’s directing effect facilitates substitutions at the para position relative to the amino group.

Physicochemical Properties

Thermal and Solubility Data

PropertyValueSource
Melting PointNot reported
SolubilityInsoluble in water; soluble in DMSO, DMF
StabilityStable under inert conditions

Comparative Analysis with Isomers

Property3-tert-Butyl Isogen (This Compound)4-tert-Butyl Isomer (CAS: 946700-34-1)
Steric HindranceHigher (meta substitution)Lower (para substitution)
π-ConjugationReducedEnhanced
Biological ActivityLimited dataStudied in osteoblast differentiation

Applications and Research Insights

Pharmaceutical Intermediate

While direct applications are sparse, structurally related diphenylether derivatives (e.g., 13a, 13h) exhibit osteoblastogenic activity by inhibiting CDK8 (IC₅₀: 2.5–7.8 nM) . This suggests potential for 5-bromo-2-[3-(tert-butyl)phenoxy]aniline in bone disorder therapeutics.

Materials Science

The tert-butyl group enhances solubility in organic polymers, making the compound a candidate for:

  • Photoresists: As a photoacid generator .

  • Coordination Chemistry: Ligand for metal-organic frameworks (MOFs) .

Future Directions

  • Biological Screening: Evaluate cytotoxicity and kinase inhibition profiles.

  • Materials Optimization: Explore its role in OLEDs or covalent organic frameworks (COFs).

  • Isomer-Specific Studies: Compare meta- and para-substituted analogs for structure-activity relationships.

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